7,8-Dichloroquinoline-3-carboxylic acid
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Overview
Description
7,8-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 7,8-dichloroquinoline with chloroform and sodium hydroxide under reflux conditions. The reaction mixture is then acidified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of phosphorus oxychloride as a chlorinating agent is common in these methods. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 7,8-dichloroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7,8-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound can induce oxidative stress by generating free radicals, leading to cell damage and death. This property is particularly useful in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 3,7-Dichloroquinoline-8-carboxylic acid
- 4,7-Dichloroquinoline
- Quinclorac
Comparison: 7,8-Dichloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This structural difference imparts distinct chemical and biological properties compared to other similar compounds. For instance, quinclorac is primarily used as a herbicide, while this compound has broader applications in medicine and industry .
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
7,8-dichloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) |
InChI Key |
DMFMWSWGHMLSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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